An In-Depth Technical Guide to 2-Borono-4-chlorobenzoic Acid: Synthesis, Applications, and Core Methodologies for Drug Discovery
An In-Depth Technical Guide to 2-Borono-4-chlorobenzoic Acid: Synthesis, Applications, and Core Methodologies for Drug Discovery
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Ascendant Role of Boronic Acids in Modern Medicinal Chemistry
In the landscape of contemporary drug discovery and development, the strategic incorporation of unique chemical moieties to enhance pharmacological profiles is paramount. Among these, organoboron compounds, and specifically arylboronic acids, have emerged as indispensable tools. Their utility extends beyond their foundational role as versatile intermediates in carbon-carbon bond-forming reactions; they are increasingly recognized as key pharmacophores in their own right.[1][2] The boron atom, with its vacant p-orbital, imparts unique electronic properties, enabling reversible covalent interactions with biological targets, a feature that has been successfully exploited in the design of potent enzyme inhibitors.[2]
This guide provides a comprehensive technical overview of 2-Borono-4-chlorobenzoic acid (CAS No. 874290-67-2) , a halogenated arylboronic acid with significant potential in medicinal chemistry.[3][4][5][6] We will delve into its physicochemical properties, synthesis, and key applications, with a particular focus on its role in the Suzuki-Miyaura coupling reaction – a cornerstone of modern synthetic chemistry. This document is intended to serve as a practical resource for researchers and scientists, offering not just theoretical background but also actionable experimental protocols and insights into the causality behind methodological choices.
Physicochemical Properties of 2-Borono-4-chlorobenzoic Acid
A thorough understanding of the physicochemical properties of a synthetic building block is the bedrock of successful and reproducible research. The properties of 2-Borono-4-chlorobenzoic acid are summarized in the table below.
| Property | Value | Source(s) |
| CAS Number | 874290-67-2 | [3][4][5][6] |
| Molecular Formula | C₇H₆BClO₄ | [4] |
| Molecular Weight | 200.38 g/mol | [4] |
| Appearance | White to off-white solid/powder | [7] |
| Purity | Typically ≥95% | [6] |
| Storage Conditions | Inert atmosphere, 2-8°C | [4] |
Synthesis of 2-Borono-4-chlorobenzoic Acid: A Strategic Approach via Miyaura Borylation
The introduction of a boronic acid moiety onto an aromatic ring is a pivotal transformation in organic synthesis. The Miyaura borylation reaction stands out as a robust and widely adopted method for this purpose, offering a direct route to arylboronic esters from aryl halides.[8][9][10] These esters can then be readily hydrolyzed to the corresponding boronic acids.
The synthesis of 2-Borono-4-chlorobenzoic acid can be strategically achieved from a suitable precursor such as 2-bromo-4-chlorobenzoic acid through a palladium-catalyzed borylation reaction with a diboron reagent like bis(pinacolato)diboron (B₂pin₂).
Conceptual Workflow for the Synthesis of 2-Borono-4-chlorobenzoic Acid
Caption: Synthetic pathway for 2-Borono-4-chlorobenzoic acid.
The Suzuki-Miyaura Coupling: Harnessing 2-Borono-4-chlorobenzoic Acid for C-C Bond Formation
The Suzuki-Miyaura cross-coupling reaction is a Nobel Prize-winning methodology that has revolutionized the synthesis of biaryls, styrenes, and polyenes.[11][12] It involves the palladium-catalyzed reaction between an organoboron compound and an organohalide. 2-Borono-4-chlorobenzoic acid serves as an excellent coupling partner in these reactions, enabling the introduction of the 4-chloro-2-carboxyphenyl moiety into a wide array of molecular scaffolds. This is of particular interest in drug discovery, where the construction of complex biaryl structures is a common strategy.
Catalytic Cycle of the Suzuki-Miyaura Coupling
The mechanism of the Suzuki-Miyaura coupling is a well-established catalytic cycle involving three key steps:
-
Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-halide bond of the organohalide (Ar-X), forming a Pd(II) intermediate.
-
Transmetalation: The organic group from the boronic acid is transferred to the palladium center. This step is typically facilitated by a base, which activates the boronic acid.
-
Reductive Elimination: The two organic groups on the palladium complex are coupled, forming the new carbon-carbon bond and regenerating the Pd(0) catalyst.
Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Exemplary Protocol for a Suzuki-Miyaura Coupling Reaction
This protocol provides a general framework for the coupling of an aryl bromide with 2-Borono-4-chlorobenzoic acid. Optimization of reaction conditions, including the choice of catalyst, ligand, base, and solvent, may be necessary for specific substrates.
Materials:
-
Aryl bromide (1.0 equiv)
-
2-Borono-4-chlorobenzoic acid (1.2 equiv)
-
Palladium(II) acetate (Pd(OAc)₂) (0.02 equiv)
-
Triphenylphosphine (PPh₃) (0.08 equiv)
-
Potassium carbonate (K₂CO₃) (2.0 equiv)
-
1,4-Dioxane
-
Water (degassed)
Procedure:
-
To a flame-dried round-bottom flask equipped with a magnetic stir bar and reflux condenser, add the aryl bromide, 2-Borono-4-chlorobenzoic acid, Pd(OAc)₂, PPh₃, and K₂CO₃.
-
Evacuate and backfill the flask with an inert gas (e.g., nitrogen or argon) three times.
-
Add a degassed 4:1 mixture of 1,4-dioxane and water to the flask via syringe.
-
Heat the reaction mixture to 80-100 °C and stir vigorously.
-
Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Upon completion, cool the reaction mixture to room temperature.
-
Dilute the mixture with ethyl acetate and water.
-
Separate the organic layer, and extract the aqueous layer with ethyl acetate.
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and filter.
-
Concentrate the filtrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to afford the desired biaryl product.
Analytical Characterization
The structural integrity and purity of 2-Borono-4-chlorobenzoic acid and its reaction products are confirmed using a suite of analytical techniques.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are indispensable for confirming the molecular structure. For 2-Borono-4-chlorobenzoic acid, one would expect characteristic signals for the aromatic protons and carbons, with splitting patterns consistent with the substitution pattern. The presence of the boronic acid group can sometimes lead to broadened signals.
-
Infrared (IR) Spectroscopy: FT-IR spectroscopy is used to identify the functional groups present in the molecule. Key vibrational bands for 2-Borono-4-chlorobenzoic acid would include the O-H stretch of the carboxylic acid and boronic acid groups, the C=O stretch of the carboxylic acid, and aromatic C-H and C=C stretching vibrations.
-
Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) provides an accurate determination of the molecular weight and elemental composition, confirming the molecular formula.
Safety and Handling
As with all laboratory chemicals, proper safety precautions must be observed when handling 2-Borono-4-chlorobenzoic acid and its precursors and derivatives.
-
Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety glasses, a lab coat, and chemical-resistant gloves.[3][13]
-
Handling: Handle the compound in a well-ventilated area, preferably in a fume hood, to avoid inhalation of dust.[13] Avoid contact with skin and eyes.[3] In case of contact, rinse thoroughly with water.[3]
-
Storage: Store in a tightly closed container in a cool, dry, and well-ventilated place.[13] Given its sensitivity, storage under an inert atmosphere is recommended.[4]
-
Disposal: Dispose of waste in accordance with local, state, and federal regulations.
Conclusion
2-Borono-4-chlorobenzoic acid is a valuable and versatile building block for medicinal chemists and drug development professionals. Its utility in the robust and reliable Suzuki-Miyaura coupling reaction allows for the efficient synthesis of complex molecular architectures. A thorough understanding of its synthesis, properties, and handling is crucial for its effective application in the quest for novel therapeutics. This guide serves as a foundational resource to empower researchers in their synthetic endeavors.
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